N-[(4-Cyano-3-methoxyphenyl)methyl]but-2-ynamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the nitrile group might be introduced via a cyanation reaction, the methoxy group via an etherification reaction, the amide group via an acylation reaction, and the alkyne group via an alkylation or dehydrohalogenation reaction. The exact synthetic route would depend on the starting materials available and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrile, methoxy, amide, and alkyne groups would likely result in a highly polar molecule with potential for hydrogen bonding (from the amide group). The alkyne group would introduce some degree of linearity to the molecule, while the other groups could potentially create steric hindrance, affecting the overall shape of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be largely determined by its functional groups. The nitrile group could undergo hydrolysis, reduction, or addition reactions. The methoxy group could participate in ether cleavage reactions. The amide group could undergo hydrolysis, reduction, or condensation reactions. The alkyne group could participate in addition, oxidation, or polymerization reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, its solubility would be affected by its polarity and potential for hydrogen bonding. Its melting and boiling points would be influenced by the strength of intermolecular forces within the substance. Its reactivity and stability would be determined by the characteristics of its functional groups .Properties
IUPAC Name |
N-[(4-cyano-3-methoxyphenyl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-3-4-13(16)15-9-10-5-6-11(8-14)12(7-10)17-2/h5-7H,9H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGXUQMKIRDEMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC(=C(C=C1)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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